molecular formula C30H64ClN B14378362 N,N,N-Triethyltetracosan-1-aminium chloride CAS No. 88580-88-5

N,N,N-Triethyltetracosan-1-aminium chloride

Cat. No.: B14378362
CAS No.: 88580-88-5
M. Wt: 474.3 g/mol
InChI Key: NSFKDNAYBYOYBY-UHFFFAOYSA-M
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Description

N,N,N-Triethyltetracosan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, has a long alkyl chain, which enhances its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyltetracosan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be represented as follows: [ \text{R}_3\text{N} + \text{R’}\text{Cl} \rightarrow \text{R}_3\text{N}+\text{R’}\text{Cl}- ] where (\text{R}) represents the alkyl groups and (\text{R’}) represents the tetracosyl group.

Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where the tertiary amine and alkyl halide are mixed under controlled temperature and pressure conditions. The reaction is typically conducted in an organic solvent, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N,N,N-Triethyltetracosan-1-aminium chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: While the quaternary ammonium group is generally stable, the long alkyl chain can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can produce the corresponding alcohol.

    Oxidation: Oxidation of the alkyl chain can produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry:

    Surfactants: Used as surfactants in various chemical formulations due to its ability to reduce surface tension.

    Phase Transfer Catalysts: Facilitates the transfer of reactants between different phases in a reaction.

Biology and Medicine:

    Antimicrobial Agents: Exhibits antimicrobial properties and is used in disinfectants and antiseptics.

    Drug Delivery: Used in formulations to enhance the delivery of drugs across cell membranes.

Industry:

    Textile Industry: Used as a fabric softener and antistatic agent.

    Cosmetics: Incorporated in hair conditioners and skin care products for its conditioning properties.

Mechanism of Action

The primary mechanism of action of N,N,N-Triethyltetracosan-1-aminium chloride is through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis in microorganisms. This makes it effective as an antimicrobial agent. In drug delivery, it enhances the permeability of cell membranes, facilitating the transport of therapeutic agents.

Comparison with Similar Compounds

  • Cetyltrimethylammonium chloride
  • Stearyltrimethylammonium chloride
  • Benzalkonium chloride

Comparison:

  • Cetyltrimethylammonium chloride: Similar surfactant properties but with a shorter alkyl chain, making it less effective in some applications.
  • Stearyltrimethylammonium chloride: Has a longer alkyl chain than cetyltrimethylammonium chloride but shorter than N,N,N-Triethyltetracosan-1-aminium chloride, offering intermediate properties.
  • Benzalkonium chloride: Contains aromatic groups, providing different antimicrobial properties and applications.

This compound stands out due to its long alkyl chain, which enhances its surfactant and antimicrobial properties, making it highly effective in various applications.

Properties

CAS No.

88580-88-5

Molecular Formula

C30H64ClN

Molecular Weight

474.3 g/mol

IUPAC Name

triethyl(tetracosyl)azanium;chloride

InChI

InChI=1S/C30H64N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(6-2,7-3)8-4;/h5-30H2,1-4H3;1H/q+1;/p-1

InChI Key

NSFKDNAYBYOYBY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-]

Origin of Product

United States

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